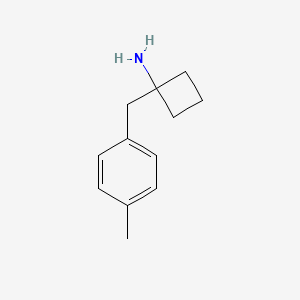

1-(4-Methylbenzyl)cyclobutan-1-amine

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-[(4-methylphenyl)methyl]cyclobutan-1-amine |

InChI |

InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)9-12(13)7-2-8-12/h3-6H,2,7-9,13H2,1H3 |

InChI Key |

ALEGKKWEMCJEJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)cyclobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with cyclobutanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Methylbenzyl)cyclobutan-1-amine may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(4-Methylbenzyl)cyclobutan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Rigidity vs. Flexibility

- 1-(4-Methylbenzyl)cyclobutan-1-amine exhibits high rigidity due to the cyclobutane ring, which restricts conformational mobility compared to linear analogs like 4-phenoxybutan-1-amine . This rigidity may improve target selectivity in drug design but reduce metabolic stability.

- 1-(Prop-2-yn-1-yl)cyclobutan-1-amine balances rigidity with reactivity via its propargyl group, enabling covalent binding or labeling in proteomics .

Electronic and Steric Effects

- The 4-methylbenzyl group in the target compound provides moderate electron-donating effects and steric bulk, enhancing hydrophobic interactions in receptor pockets .

- The triazole-containing analog (CAS 1797202-40-4) leverages hydrogen-bonding capabilities for antimicrobial activity, a feature absent in the target compound .

Pharmacological and Industrial Relevance

- In contrast, 1-(5-chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine has demonstrated inhibitory activity against specific kinases (e.g., JAK2) in preclinical studies, highlighting the impact of heterocyclic substituents on bioactivity .

Q & A

Advanced Research Question

- Docking Studies : Use AutoDock Vina to predict interactions with targets (e.g., serotonin receptors). Focus on hydrogen bonding with the amine and π-π stacking with the benzyl group.

- ADME Prediction : SwissADME estimates logP (optimal 2–3) and bioavailability. The methyl group reduces logP by ~0.5 compared to chloro analogs.

- Toxicity Screening : ProTox-II identifies hepatotoxicity risks linked to cyclobutane ring oxidation .

What are the challenges in analyzing enantiomeric purity, and how can they be addressed?

Advanced Research Question

- Chiral Separation : Use HPLC with chiral columns (e.g., Chiralpak® IA) and polar mobile phases (hexane:isopropanol 90:10).

- Circular Dichroism (CD) : Compare spectra with known enantiomers to assign configurations.

- Synthesis Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to minimize racemization .

How does torsional strain in the cyclobutane ring affect conformational stability in solution?

Advanced Research Question

- Strain Analysis : DFT calculations (B3LYP/6-31G*) show ~25 kcal/mol strain energy, favoring puckered conformations.

- NMR Dynamics : Variable-temperature ¹H NMR reveals restricted rotation (ΔG‡ ≈ 12–15 kcal/mol) between chair and twist-boat forms.

- Solvent Effects : Polar solvents stabilize planar conformations via dipole interactions .

What are the best practices for handling air-sensitive intermediates during synthesis?

Q. Methodological Guidance

- Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ <1 ppm).

- Drying Agents : Pre-dry solvents with molecular sieves (3Å).

- Quenching : Add intermediates to cold (0°C) aqueous NH₄Cl to prevent degradation.

- Monitoring : Track reactions via TLC with fluorescence indicators under UV .

How can researchers validate the compound’s role in modulating enzyme activity?

Advanced Research Question

- Kinetic Assays : Measure Vₘₐₓ/Kₘ changes using spectrophotometry (e.g., NADH depletion at 340 nm).

- Inhibition Constants : Use Cheng-Prusoff equation to calculate Kᵢ from IC₅₀ values.

- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) to identify binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.